4-Chloro-2-hydrazinobenzoic acid hydrochloride
Overview
Description
4-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of benzoic acid where a chlorine atom is attached to the fourth position and a hydrazine group is attached to the second position of the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydrazinobenzoic acid hydrochloride typically involves the chlorination of 2-hydrazinobenzoic acid. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the chlorination of 2-hydrazinobenzoic acid. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substituting agents such as halogens (e.g., chlorine, bromine) or alkyl halides are used under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
4-Chloro-2-hydrazinobenzoic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it serves as a reagent in biochemical assays and analytical chemistry techniques.
Mechanism of Action
The mechanism by which 4-Chloro-2-hydrazinobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-hydrazinobenzoic acid hydrochloride is similar to other hydrazinobenzoic acid derivatives, such as 4-hydrazinobenzoic acid and 2-hydrazinobenzoic acid. the presence of the chlorine atom at the fourth position makes it unique in terms of its reactivity and applications. Other similar compounds include:
2-Hydrazinobenzoic acid
4-Hydrazinobenzoic acid
2,4,6-Trimethylphenylhydrazine hydrochloride
Phenylhydrazine
These compounds share structural similarities but differ in their functional groups and chemical properties, leading to diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-2-hydrazinylbenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRADJMXOLIAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.